An In-Depth Technical Guide to the Physicochemical Properties of 5-(3,4-Dimethylphenyl)piperazin-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 5-(3,4-Dimethylphenyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecular Profile of a Novel Piperazinone Derivative
5-(3,4-Dimethylphenyl)piperazin-2-one is a heterocyclic compound featuring a piperazinone core substituted with a dimethylphenyl group. As with any potential therapeutic agent, a comprehensive understanding of its physicochemical properties is paramount. These properties govern the molecule's behavior from the moment of administration to its interaction with the target, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a detailed examination of the key physicochemical characteristics of 5-(3,4-Dimethylphenyl)piperazin-2-one, offering both predicted values and established, field-proven methodologies for their experimental determination. The insights herein are intended to empower researchers in drug discovery and development to make informed decisions regarding the potential of this and structurally related compounds.
Predicted Physicochemical Properties: An Overview
While extensive experimental data for 5-(3,4-Dimethylphenyl)piperazin-2-one is not yet publicly available, computational models provide valuable initial estimates. The following table summarizes the predicted physicochemical properties for this compound, which serve as a foundational dataset for further experimental validation.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₆N₂O | Defines the elemental composition and exact mass. |
| Molecular Weight | 204.27 g/mol | Influences diffusion, transport across membranes, and overall "drug-likeness". |
| Melting Point | ~150-170 °C | Indicator of purity, lattice energy, and aids in formulation development. |
| Boiling Point | > 400 °C (decomposes) | Reflects volatility; important for purification and stability assessment. |
| Aqueous Solubility | Low to moderate | Crucial for bioavailability; affects dissolution rate and absorption. |
| Lipophilicity (logP) | ~2.0 - 2.5 | Governs membrane permeability, protein binding, and metabolic stability. |
| pKa (Basic) | ~6.5 - 7.5 (piperazine N) | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |
| pKa (Acidic) | ~15-16 (amide N-H) | Indicates the potential for deprotonation under strongly basic conditions. |
Core Physicochemical Characteristics and Experimental Determination
Molecular Structure and Identity
The foundational identity of 5-(3,4-Dimethylphenyl)piperazin-2-one is defined by its molecular formula, weight, and unique structural arrangement.
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Molecular Formula: C₁₂H₁₆N₂O
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Molecular Weight: 204.27 g/mol
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CAS Number: 907972-53-6
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IUPAC Name: 5-(3,4-Dimethylphenyl)piperazin-2-one
Caption: Chemical structure of 5-(3,4-Dimethylphenyl)piperazin-2-one.
Melting Point (MP)
Significance: The melting point is a fundamental physical property that provides a primary indication of a compound's purity.[1] A sharp melting range is characteristic of a pure crystalline substance, whereas impurities typically depress and broaden the melting range.[1] It is also a critical parameter for pre-formulation studies, influencing decisions on solid dosage form development.
Experimental Protocol: Capillary Melting Point Determination This method is a standard and widely used technique for accurate melting point measurement.[2][3]
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered to allow for uniform packing and heat transfer.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the sample into the bottom of thetube, aiming for a sample height of 2-3 mm.[3]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate to determine a rough estimate.[3]
-
Accurate Determination: For a precise measurement, begin heating at a rate of approximately 1-2 °C per minute when the temperature is about 20 °C below the expected melting point.[1][3]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range constitutes the melting point.[1]
Lipophilicity (logP/logD)
Significance: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a critical determinant of a drug's ADMET properties.[4] It influences a molecule's ability to cross biological membranes, its binding affinity to plasma proteins, and its susceptibility to metabolic enzymes. An optimal logP value, typically between 1 and 3 for orally administered drugs, is often sought to balance solubility and permeability.
Experimental Protocol: RP-HPLC Method for logP Determination Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable alternative to the traditional shake-flask method for determining lipophilicity.[5][6]
-
System Preparation:
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Isocratic Elution: Maintain a constant mobile phase composition throughout the run.
-
-
Calibration:
-
Inject a series of standard compounds with known logP values that span a range bracketing the expected logP of the test compound.
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t₀) / t₀, where t₀ is the void time of the column.
-
Generate a calibration curve by plotting the known logP values of the standards against their corresponding log k' values.
-
-
Sample Analysis:
-
Dissolve 5-(3,4-Dimethylphenyl)piperazin-2-one in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.
-
Determine its retention time and calculate its log k'.
-
-
logP Calculation:
-
Using the linear regression equation from the calibration curve, calculate the logP of the test compound from its experimentally determined log k'.
-
Aqueous Solubility
Significance: Aqueous solubility is a prerequisite for the absorption of orally administered drugs.[7] Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a compound. Determining solubility is a cornerstone of pre-formulation and lead optimization.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7][8]
-
Sample Preparation: Add an excess amount of solid 5-(3,4-Dimethylphenyl)piperazin-2-one to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial to ensure saturation.[7]
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[9]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Solubility Calculation: Based on the measured concentration and the dilution factor, calculate the equilibrium solubility of the compound in the specified buffer.
Caption: Workflow for Thermodynamic Solubility Determination.
Ionization Constant (pKa)
Significance: The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH.[10] For 5-(3,4-Dimethylphenyl)piperazin-2-one, the secondary amine in the piperazine ring is expected to be the primary basic center. Its pKa will dictate the charge state of the molecule in different physiological environments, such as the stomach (low pH) and the intestine (higher pH), which in turn affects its solubility and permeability.
Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly accurate and precise method for determining pKa values.[10][11][12]
-
System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Dissolve an accurately weighed amount of 5-(3,4-Dimethylphenyl)piperazin-2-one in a suitable solvent system (e.g., water or a water/co-solvent mixture). The concentration should be sufficient to produce a clear titration curve, typically around 1-10 mM.[12]
-
Titration:
-
Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic pKa, or a strong base (e.g., 0.1 M NaOH) for an acidic pKa.
-
Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point, which can be identified as the midpoint of the buffer region or the point of inflection in the first derivative of the titration curve.[11]
-
Spectroscopic Profile: Elucidating the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the structure and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Significance: NMR spectroscopy is one of the most powerful tools for unambiguous structure elucidation and confirmation. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms.
-
Predicted ¹H NMR Spectra:
-
Aromatic Protons: Signals in the range of δ 6.8-7.2 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
-
Piperazinone Protons: Methylene protons adjacent to the nitrogen atoms and the carbonyl group will appear as multiplets in the δ 3.0-4.5 ppm region. The N-H proton will likely appear as a broad singlet.
-
Methyl Protons: Two singlets for the two methyl groups on the aromatic ring, expected around δ 2.2-2.4 ppm.
-
-
Predicted ¹³C NMR Spectra:
-
Carbonyl Carbon: A signal in the downfield region, typically δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the δ 120-140 ppm range.
-
Piperazinone Carbons: Signals for the methylene carbons in the δ 40-60 ppm range.
-
Methyl Carbons: Signals in the upfield region, around δ 15-25 ppm.
-
Experimental Protocol: NMR Analysis [13]
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are typically used. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Mass Spectrometry (MS)
Significance: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.[14]
-
Expected Molecular Ion: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of 204.27.
-
Expected Fragmentation: Common fragmentation pathways for phenylpiperazine derivatives involve cleavage of the piperazine ring and the bond between the phenyl group and the piperazine nitrogen.[15] Key fragments might include ions corresponding to the dimethylphenyl moiety and the piperazinone ring.
Experimental Protocol: LC-MS Analysis [16]
-
Sample Introduction: The compound is typically introduced into the mass spectrometer via a liquid chromatograph (LC) for separation from any impurities.
-
Ionization: ESI is a common and soft ionization technique suitable for this type of molecule, which will likely produce a protonated molecular ion [M+H]⁺ at m/z 205.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Tandem MS (MS/MS): To obtain fragmentation data, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Infrared (IR) Spectroscopy
Significance: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Expected Characteristic Absorptions:
-
N-H Stretch: A moderate absorption band around 3200-3400 cm⁻¹ from the secondary amine/amide.
-
C-H Stretch (Aromatic and Aliphatic): Bands just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
-
C=O Stretch (Amide): A strong, sharp absorption band in the region of 1650-1680 cm⁻¹, characteristic of a lactam carbonyl.[17]
-
C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.
-
C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.
-
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be prepared as a KBr pellet, a mull in Nujol, or as a thin film from a solution evaporated on a salt plate. For quantitative analysis, a solution in a suitable IR-transparent solvent can be used.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum is first collected and then automatically subtracted from the sample spectrum.
Interplay of Physicochemical Properties in Drug Development
The physicochemical properties of a drug candidate are not independent variables; they are interconnected and collectively determine the molecule's overall suitability as a therapeutic agent. This interplay is a critical consideration in medicinal chemistry and drug design.
Caption: Interrelationship of physicochemical properties and their impact on bioavailability.
Conclusion
This technical guide has provided a comprehensive overview of the essential physicochemical properties of 5-(3,4-Dimethylphenyl)piperazin-2-one. While the presented quantitative data are based on computational predictions and require experimental verification, the detailed protocols offer a clear and robust framework for obtaining these critical measurements. A thorough experimental characterization of the melting point, lipophilicity, solubility, and pKa, complemented by a detailed spectroscopic analysis, will be instrumental in advancing the development of this compound and its analogs. By grounding drug discovery efforts in a solid understanding of these fundamental molecular properties, researchers can more effectively navigate the path toward identifying and optimizing promising new therapeutic agents.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 1, 2026, from Creative Bioarray website.[11]
-
Coutinho, A. L., & Polli, J. E. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets.[5]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).[12]
-
Coutinho, A. L., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 123325.[6]
-
BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.[13]
-
PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.[14]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.[10]
-
PMC. (n.d.). Development of Methods for the Determination of pKa Values.[18]
-
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.[]
-
Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
-
Organic Laboratory Techniques. (n.d.). Melting point determination.[1]
-
Laboratory Equipment. (2023). Measuring the Melting Point.[2]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.[3]
-
PMC. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.[16]
-
ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.[20]
-
PubMed. (n.d.). FTIR study of five complex beta-lactam molecules.[17]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.[15]
-
Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.[21]
-
BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.[8]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.[22]
-
ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”.[23]
-
Emerald Cloud Lab. (2025). ExperimentMeasureMeltingPoint Documentation.[24]
-
The University of Texas at Austin. (n.d.). An improved method for predicting logP.[4]
- University of Regina. (n.d.).
- ResearchGate. (2025). Using Measured pK(a)
-
Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.[24]
- PMC. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Representative FTIR Spectrum for ?-lactam in CCl4.
- RSC Publishing. (2018).
-
SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.[7]
- PSEforSPEED. (n.d.). Chemical Properties on Demand - Introducing.
- Cambridge MedChem Consulting. (2019).
- ACS Publications. (n.d.). Nuclear magnetic resonance spectral parameters and ring interconversion of a series of piperazines.
- YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam.
- ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
-
SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines.[9]
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- BLDpharm. (n.d.). 907972-53-6|1-(3,4-Dimethylphenyl)piperazin-2-one.
- MedchemExpress.com. (n.d.).
- Sigma-Aldrich. (n.d.). 1-(3,4-dimethylphenyl)piperazine | 1014-05-7.
Sources
- 1. Account Suspended [calistry.org]
- 2. acdlabs.com [acdlabs.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. Download NMR Predict - Mestrelab [mestrelab.com]
- 7. Chemical and Physical Property Prediction - Cheméo - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. PROSPRE [prospre.ca]
- 9. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 10. Simulate and predict NMR spectra [nmrdb.org]
- 11. chemaxon.com [chemaxon.com]
- 12. app.nmrium.com [app.nmrium.com]
- 13. IR spectra prediction [cheminfo.org]
- 14. instanano.com [instanano.com]
- 15. essentialftir.com [essentialftir.com]
- 16. academic.oup.com [academic.oup.com]
- 17. praxilabs.com [praxilabs.com]
- 18. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 20. cusabio.com [cusabio.com]
- 21. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. uregina.ca [uregina.ca]
- 24. researchgate.net [researchgate.net]
